molecular formula C9H7BrN2O B2723816 (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 452276-28-7

(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No. B2723816
M. Wt: 239.072
InChI Key: ZZXVMIJXDSHTOF-LFYBBSHMSA-N
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Description

(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound with the following properties:




Molecular Structure Analysis

The molecular structure of (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine consists of an indole ring with a bromine substituent and a hydroxylamine group. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.



Chemical Reactions Analysis

Understanding its reactivity is crucial. Investigate potential reactions, such as nucleophilic substitutions, condensations, or redox processes. Experimental studies can shed light on its behavior under various conditions.



Physical And Chemical Properties Analysis


  • Solubility : Assess its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Boiling Point : Investigate the temperature at which it vaporizes.

  • Stability : Examine its stability under light, heat, and other conditions.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, including acute and chronic effects.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Consider its impact on the environment.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or probe for biological processes.

  • Structural Modifications : Explore derivatives with improved properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Clinical Trials : If promising, move toward clinical trials.


Remember that this analysis is based on existing knowledge, and further research is essential to uncover additional insights. For more detailed information, consult relevant scientific literature 2.


properties

IUPAC Name

(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXVMIJXDSHTOF-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136663876

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